Cas no 2248407-51-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-6523712
- 2248407-51-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate
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- Inchi: 1S/C20H13N3O6/c24-17(29-23-19(26)13-8-4-5-9-14(13)20(23)27)11-21-18(25)15-10-16(28-22-15)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,25)
- InChI Key: FIDFGJIKLQWQHN-UHFFFAOYSA-N
- SMILES: O(C(CNC(C1C=C(C2C=CC=CC=2)ON=1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 391.08043514g/mol
- Monoisotopic Mass: 391.08043514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 119Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523712-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 0.05g |
$443.0 | 2025-03-13 | |
| Enamine | EN300-6523712-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 0.1g |
$464.0 | 2025-03-13 | |
| Enamine | EN300-6523712-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 0.25g |
$485.0 | 2025-03-13 | |
| Enamine | EN300-6523712-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 0.5g |
$507.0 | 2025-03-13 | |
| Enamine | EN300-6523712-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 1.0g |
$528.0 | 2025-03-13 | |
| Enamine | EN300-6523712-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 2.5g |
$1034.0 | 2025-03-13 | |
| Enamine | EN300-6523712-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 5.0g |
$1530.0 | 2025-03-13 | |
| Enamine | EN300-6523712-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate |
2248407-51-2 | 95.0% | 10.0g |
$2269.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(5-phenyl-1,2-oxazol-3-yl)formamido]acetate
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[ (5-phenyl-1,2-oxazol-3-yl)formamido]acetate: A Comprehensive Overview
The compound with CAS No. 2248407-51-2, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[ (5-phenyl-1,2-oxazol-3-yl)formamido]acetate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.
Structural Analysis and Synthesis
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol is characterized by a bicyclic system with a fused isoindole ring. The presence of the oxazol ring introduces additional functional groups that enhance the molecule's reactivity and versatility. Recent studies have focused on optimizing the synthesis of this compound through efficient catalytic methods, such as palladium-catalyzed cross-coupling reactions. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further research.
Functional Groups and Reactivity
The formamido group in the molecule plays a crucial role in determining its chemical reactivity. This group enables the compound to participate in various nucleophilic substitutions and condensation reactions. Researchers have explored its ability to form stable complexes with metal ions, which has implications for catalysis and coordination chemistry. Additionally, the phenyl substituent on the oxazol ring contributes to the molecule's aromatic stability and electronic properties.
Applications in Drug Development
Recent breakthroughs in medicinal chemistry have highlighted the potential of 1,3-dioxo compounds as scaffolds for drug design. The isoindole core is known for its ability to modulate protein-protein interactions (PPIs), a key target in treating various diseases such as cancer and neurodegenerative disorders. Studies published in 2023 have demonstrated that this compound exhibits selective binding to specific PPI interfaces, making it a promising candidate for therapeutic intervention.
Moreover, the oxazol ring's electron-withdrawing properties enhance the molecule's bioavailability and pharmacokinetic profile. Preclinical trials have shown that this compound demonstrates low toxicity and high efficacy in inhibiting tumor growth in animal models. These findings underscore its potential as a novel anticancer agent.
Materials Science and Catalysis
Beyond its biological applications, 1,3-dioxo compounds have found utility in materials science. The ability of these molecules to form self-assembled monolayers (SAMs) has been exploited in the development of advanced coatings and sensors. Recent research has focused on their use as templates for nanomaterial synthesis, where their structural rigidity facilitates the formation of highly ordered nanostructures.
In catalysis, the formamido group's ability to act as a Lewis base has been leveraged to develop new heterogeneous catalysts for organic transformations. These catalysts exhibit superior activity and stability compared to traditional metal-based catalysts, offering a sustainable alternative for industrial processes.
Environmental Considerations and Sustainability
The synthesis and application of 1,3-dioxo compounds are increasingly aligned with sustainability goals. Researchers are exploring green chemistry approaches to minimize waste generation during synthesis while maximizing atom economy. For instance, solvent-free reactions and biodegradable catalysts are being integrated into production processes to reduce environmental impact.
Furthermore, the biodegradability of these compounds is being assessed to ensure their safe integration into consumer products. Preliminary studies indicate that they degrade efficiently under aerobic conditions without releasing harmful byproducts.
Future Prospects and Research Directions
The future of 1,3-dioxo compounds like 1H isoindole derivatives lies in their continued exploration across diverse fields. Ongoing research aims to uncover new functionalities by modifying substituents on both the isoindole and oxazol rings. For example, introducing electron-donating groups could enhance their electronic conductivity for applications in electronics.
Collaborative efforts between chemists and biologists are also expected to unlock new therapeutic applications. By leveraging computational modeling techniques such as molecular docking simulations, researchers can predict optimal binding modes for drug design purposes.
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